molecular formula C14H7Cl2F3N2O3 B3707752 4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide

4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide

Cat. No.: B3707752
M. Wt: 379.1 g/mol
InChI Key: LIQLNXDEANFALO-UHFFFAOYSA-N
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Description

4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide is a synthetic organic compound that features a trifluoromethyl group, a nitro group, and two chlorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves multiple steps. One common route includes the following steps:

    Amidation: The formation of the benzamide structure by reacting the chlorinated, nitro-substituted benzene with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of 4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or other oxidized functional groups.

Scientific Research Applications

4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential bioactivity.

    Materials Science: It can be used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the nitro and chlorine groups can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenylamine
  • 4-chloro-3-nitrobenzamide

Uniqueness

4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and trifluoromethyl groups can enhance its reactivity and potential bioactivity compared to similar compounds that lack these groups.

Properties

IUPAC Name

4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3N2O3/c15-8-2-4-11(9(6-8)14(17,18)19)20-13(22)7-1-3-10(16)12(5-7)21(23)24/h1-6H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQLNXDEANFALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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